molecular formula C5H10FNO B2874021 (3R,4R)-3-fluorooxan-4-amine CAS No. 1631027-04-7

(3R,4R)-3-fluorooxan-4-amine

Cat. No.: B2874021
CAS No.: 1631027-04-7
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-CRCLSJGQSA-N
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Description

(3R,4R)-3-fluorooxan-4-amine is an organic compound with a unique structure that includes a fluorine atom and an amine group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-fluorooxan-4-amine typically involves the fluorination of a tetrahydropyran derivative followed by the introduction of an amine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include continuous flow processes and the use of catalytic systems to enhance reaction efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-fluorooxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(3R,4R)-3-fluorooxan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-fluorooxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in medicinal chemistry for the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S,6R)-6-Fluoro-3,4,5-trihydroxytetrahydro-2H-pyran-2-olate: This compound shares a similar tetrahydropyran ring structure with fluorine substitution.

    N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a similar amine and hydroxyl substitution pattern.

Uniqueness

(3R,4R)-3-fluorooxan-4-amine is unique due to its specific stereochemistry and the presence of both fluorine and amine functional groups

Properties

IUPAC Name

(3R,4R)-3-fluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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